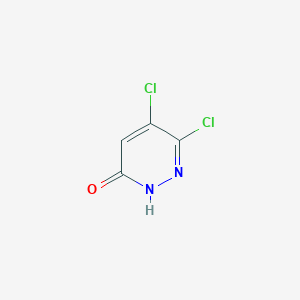

5,6-Dichloropyridazin-3(2H)-one

Beschreibung

Context within Pyridazinone Chemistry

The pyridazinone core is a significant heterocyclic scaffold in chemistry, forming the basis for a wide array of compounds with diverse applications. jocpr.comscispace.com Pyridazinone derivatives are a subject of intensive research due to their broad spectrum of biological activities, which include applications in both pharmacology and agriculture. scispace.comscholarsresearchlibrary.com These compounds have been investigated for potential use as anticancer, anti-inflammatory, analgesic, antihypertensive, and antimicrobial agents. jocpr.comsarpublication.comresearchgate.net The unique physicochemical properties of the pyridazine (B1198779) ring, such as its high dipole moment and capacity for hydrogen bonding, contribute to its value in drug design. nih.gov The inherent polarity and other favorable metabolic characteristics make it an attractive alternative to other aromatic rings in the development of new chemical entities. nih.gov

Significance of Halogenated Pyridazinones in Organic Synthesis

Halogenated organic compounds are fundamental building blocks in organic synthesis. nih.gov The presence of halogen atoms, such as chlorine, on an organic molecule significantly influences its reactivity and provides a versatile handle for further chemical transformations. tutorchase.com In the context of pyridazinones, the chlorine atoms in 5,6-Dichloropyridazin-3(2H)-one act as leaving groups, making the compound an excellent precursor for creating a variety of derivatives. arabjchem.orgresearchgate.net

The carbon-chlorine bonds are susceptible to nucleophilic substitution reactions, allowing for the introduction of different functional groups onto the pyridazinone ring. wur.nl This reactivity is a cornerstone of its utility, enabling chemists to synthesize libraries of new compounds by reacting it with various nucleophiles like amines, thiols, and alkoxides. cbijournal.com For example, palladium-catalyzed cross-coupling reactions are a highly effective method for introducing different substituents into the halopyridazinone core. researchgate.net This strategic functionalization is crucial for developing molecules with specific, targeted properties for applications in medicinal chemistry and materials science. researchgate.net

Research Trajectory of this compound

The research surrounding this compound has primarily focused on its use as a versatile intermediate for synthesizing more complex, biologically active molecules. A common synthetic route to the dichloropyridazinone core involves the use of mucochloric acid, which is reacted with a hydrazine (B178648) derivative. cbijournal.comresearchgate.net

A significant area of investigation has been in the field of oncology. Research has shown that the unsubstituted pyridazine, referred to as DCPYR in one study, demonstrated a considerably high in vitro activity against cancer cell lines. researchgate.net This activity also translated well to in vivo models, where it showed a 53% inhibition of tumor growth in mice at a specific dose, performing favorably when compared to the standard anti-metabolite 5-FU. researchgate.net

The compound serves as a key starting material for creating novel derivatives. For instance, it has been used to synthesize a series of 4-chloro-5-amino-2-p-tolyl-(2H)-pyridazin-3-one derivatives, which were then evaluated for potential anticancer and antioxidant properties. cbijournal.com Further functionalization studies have explored nitration and formylation of the pyridazinone ring, expanding the range of accessible chemical structures. researchgate.net These studies highlight the compound's role as a scaffold, where the dichloro-functionality is exploited to build molecular complexity and explore structure-activity relationships for therapeutic applications. unich.it

| Research Area | Key Finding | Source |

|---|---|---|

| Synthesis | Can be synthesized from mucochloric acid and a hydrazine source. | cbijournal.comresearchgate.net |

| Anticancer Activity | The unsubstituted pyridazine (DCPYR) showed 53% tumor growth inhibition in vivo (mice, MAC 16 cell line). | researchgate.net |

| Synthetic Intermediate | Used as a precursor for 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives. | cbijournal.com |

| Chemical Functionalization | The pyridazinone ring can undergo reactions such as nitration and formylation. | researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dichloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)7-8-4(2)6/h1H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDZPWHMUXKPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NNC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313340 | |

| Record name | 5,6-Dichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17285-36-8 | |

| Record name | 17285-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5,6 Dichloropyridazin 3 2h One

Classical Synthetic Routes

Traditional methods for the synthesis of 5,6-Dichloropyridazin-3(2H)-one have been foundational in establishing its availability for further research and application. These routes often involve fundamental organic reactions such as chlorination and condensation.

Chlorination of Pyridazin-3(2H)-one

A primary and straightforward method for the synthesis of chlorinated pyridazinones is the direct chlorination of the pyridazin-3(2H)-one core. This process typically employs chlorinating agents to introduce chlorine atoms onto the heterocyclic ring. For instance, the reaction of 4,5-dichloropyridazin-3(2H)-one with sodium hypochlorite (B82951) (NaOCl) in acetic acid can yield 2,4,5-trichloropyridazin-3(2H)-one in high yields. thieme-connect.com While this example illustrates the chlorination of an already chlorinated pyridazinone, the principle extends to the introduction of chlorine atoms at the 5 and 6 positions. The reactivity of the pyridazinone ring and the choice of chlorinating agent are crucial factors in determining the regioselectivity and efficiency of the reaction. Common chlorinating agents include phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂). google.comarabjchem.org

Condensation Reactions with Nucleophilic Reagents

Condensation reactions represent another classical approach to constructing the pyridazinone ring system, which can then be subsequently chlorinated or synthesized from chlorinated precursors. A notable example involves the reaction of mucochloric acid with a nucleophilic reagent like semicarbazide (B1199961) hydrochloride. scholarena.com This reaction proceeds via a condensation mechanism, where the nucleophile attacks the carbonyl groups of the mucochloric acid derivative, leading to cyclization and the formation of the pyridazinone ring with chlorine atoms already in place at the 5 and 6 positions. scholarena.com Similarly, the condensation of benzil (B1666583) monohydrazones with reagents like ethyl cyanoacetate (B8463686) or diethyl malonate can produce pyridazinone derivatives, which can be further modified. arabjchem.org

Reactions involving Acid Anhydrides and Hydrogen Peroxide

The use of acid anhydrides in conjunction with hydrogen peroxide provides a pathway to pyridazinone derivatives, which can be precursors to this compound. This method often involves the oxidation of a suitable substrate. For example, 3,6-dichloropyridazine (B152260) can be reacted with an acid anhydride (B1165640) and hydrogen peroxide (at a concentration of 60% or less) or a urea-hydrogen peroxide addition compound to produce 3,6-dichloropyridazine-1-oxide. google.com While this specific product is an N-oxide, the underlying principle of using acid anhydrides and a peroxide source is a relevant classical strategy in pyridazine (B1198779) chemistry. The acid anhydride activates the peroxide, facilitating the oxidation of the pyridazine ring.

Advanced and Sustainable Synthetic Approaches

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, atom-economical, and environmentally benign methodologies. This trend is also reflected in the synthesis of pyridazinone derivatives.

One-Pot Synthesis Methods for Pyridazinone Derivatives

One-pot syntheses offer significant advantages in terms of reduced reaction times, simplified work-up procedures, and minimized waste generation. Several one-pot strategies for the synthesis of pyridazinone and related diazine derivatives have been developed. nih.govmdpi.comrsc.org For instance, a novel one-pot strategy for the synthesis of phthalazines and pyridazino-aromatics has been developed starting from aromatic aldehydes. nih.gov These methods often involve a sequence of reactions, such as condensation and cyclization, occurring in a single reaction vessel. While not always directly yielding this compound, these one-pot approaches to the broader class of pyridazinones represent a significant advancement and can be adapted for the synthesis of halogenated derivatives. researchgate.netresearchgate.netias.ac.in

Synthesis via Alkyl/Aryl 4,5-Dichloro-6-oxopyridazine-1(6H)-carboxylates as Intermediates

A more recent and sophisticated strategy involves the use of alkyl or aryl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylates as key intermediates. organic-chemistry.orgresearchgate.netorganic-chemistry.org These intermediates serve as practical and stable alternatives to hazardous reagents like phosgene (B1210022) and chloroformates. Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, for example, can be readily prepared from commercially available 4,5-dichloropyridazin-3(2H)-one. organic-chemistry.org This intermediate can then be used as a carbonyl source for the facile and selective synthesis of other functionalized molecules. organic-chemistry.org This approach highlights a move towards safer and more versatile synthetic routes, where the pyridazinone core is functionalized at the nitrogen atom to create a reactive intermediate for subsequent transformations. The pyridazinone byproduct from these reactions can often be recovered and recycled, adding to the sustainability of the process. organic-chemistry.org

Table 1: Summary of Synthetic Methodologies for this compound and its Derivatives

| Methodology | Starting Materials | Reagents | Key Features | Reference(s) |

|---|---|---|---|---|

| Classical Synthetic Routes | ||||

| Chlorination of Pyridazin-3(2H)-one | Pyridazin-3(2H)-one or its derivatives | NaOCl, POCl₃, SO₂Cl₂ | Direct introduction of chlorine atoms | thieme-connect.com, google.com, arabjchem.org |

| Condensation Reactions | Mucochloric acid, Benzil monohydrazones | Semicarbazide hydrochloride, Ethyl cyanoacetate | Formation of the pyridazinone ring from acyclic precursors | scholarena.com, arabjchem.org |

| Reactions with Acid Anhydrides | 3,6-Dichloropyridazine | Acid anhydride, Hydrogen peroxide | Oxidation of the pyridazine ring | google.com |

| Advanced and Sustainable Approaches | ||||

| One-Pot Synthesis | Aromatic aldehydes, etc. | Various catalysts and reagents | Reduced reaction steps and waste | nih.gov, researchgate.net, mdpi.com, rsc.org, researchgate.net, ias.ac.in |

| Synthesis via Carboxylate Intermediates | 4,5-Dichloropyridazin-3(2H)-one | Phenyl chloroformate, Alcohols, Amines | Use of stable and recyclable intermediates | organic-chemistry.org, researchgate.net, organic-chemistry.org |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is a growing area of focus, aimed at reducing environmental impact and improving process efficiency. nih.gov Key strategies include the use of environmentally benign solvents, development of catalyst-free reactions, and designing one-pot syntheses to minimize waste.

Key Green Chemistry Approaches:

Alternative Solvents: Traditional syntheses of pyridazinone derivatives often employ volatile organic compounds (VOCs). Research into greener alternatives is ongoing. For instance, in related heterocyclic syntheses, the use of bio-renewable solvents like 2-MeTHF has been explored. For pyridazinone synthesis, performing reactions in water or using solvents like ethanol (B145695) where possible can significantly improve the green profile of the process. google.comresearchgate.net

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. In the synthesis of related nitrogen-containing heterocycles, phase transfer catalysts have been shown to be effective in facilitating crucial bond formations under milder conditions. For pyridazinone synthesis, exploring solid acid catalysts or enzymatic approaches could replace hazardous reagents like strong mineral acids or phosphorus oxychloride.

One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single operation, known as a one-pot reaction, reduces the need for intermediate purification, minimizes solvent use, and saves time and energy. scispace.com Ultrasound-promoted multicomponent synthesis has been reported for other pyridazinone derivatives, offering high yields and short reaction times. scispace.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like cycloadditions and condensations, which are common in pyridazinone synthesis, can be inherently atom-economical. scispace.comarabjchem.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, thereby enhancing the economic viability and sustainability of the process. Key parameters that are typically optimized include solvent, temperature, reaction time, and the stoichiometry of reactants.

The synthesis of pyridazinone derivatives often involves the cyclocondensation of a dicarbonyl compound or its equivalent with a hydrazine (B178648). For instance, the reaction of mucochloric acid with a hydrazine derivative is a common route. cbijournal.com A study on the synthesis of related 4,5-diphosphonyldihydropyridazines from the reaction of bisphosphonylallene with methylhydrazine provides a clear example of how solvent choice and reactant stoichiometry can dramatically impact reaction outcomes. researchgate.net

As shown in the table below, switching from nonpolar solvents like toluene (B28343) to a polar aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) significantly improved the yield and reduced the reaction time. researchgate.net

Table 1: Optimization of Reaction Conditions for a Dihydropyridazine (B8628806) Synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Toluene | Reflux | 2 | 91 | researchgate.net |

| 1,4-Dioxane | Reflux | 1.5 | 96 | researchgate.net |

| Ethanol | Reflux | 2 | 92 | researchgate.net |

| CH₂Cl₂ | Room Temp | 1 | 97 | researchgate.net |

Data adapted from a study on dihydropyridazine synthesis, illustrating principles applicable to pyridazinone production. researchgate.net

Furthermore, the molar ratio of the reactants is a critical factor. In the same study, reducing the amount of methylhydrazine from 2.0 equivalents to 1.1 equivalents led to a decrease in yield, indicating that a slight excess of the hydrazine component is beneficial for driving the reaction to completion. researchgate.net Similar optimization studies for the specific synthesis of this compound would involve screening various solvents, adjusting temperature profiles, and fine-tuning reactant ratios to achieve the highest possible efficiency.

Scale-Up Considerations for Chemical Production

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key Scale-Up Factors:

Heat Management: Many of the reactions involved in pyridazinone synthesis, such as those using phosphorus oxychloride for chlorination, can be highly exothermic. google.com On a large scale, efficient heat removal is critical to prevent thermal runaways. This requires appropriate reactor design, such as jacketed reactors with efficient cooling systems, and careful control over the rate of reagent addition.

Mass Transfer: In heterogeneous reaction mixtures, ensuring efficient mixing becomes more challenging at scale. Poor mass transfer can lead to lower yields and the formation of impurities. The choice of reactor (e.g., stirred tank vs. continuous flow reactor) and the design of the agitation system are critical for overcoming these limitations.

Downstream Processing and Purification: The isolation and purification of the final product can be a significant bottleneck in industrial production. Methods that are simple in the lab, like column chromatography, are often impractical at scale. google.com Developing robust, scalable purification methods such as crystallization is essential. This involves selecting an appropriate solvent system that provides high recovery and purity.

Process Safety and Waste Management: The use of hazardous reagents like phosphorus oxychloride or strong acids requires stringent safety protocols and engineering controls to protect workers and the environment. google.com A thorough process hazard analysis (PHA) is necessary to identify and mitigate potential risks. Furthermore, the treatment and disposal of waste streams, such as acidic aqueous layers or spent solvents, must be considered as an integral part of the process design.

Continuous vs. Batch Processing: While many fine chemicals are produced in batch reactors, continuous flow chemistry offers several advantages for scale-up, including better heat and mass transfer, improved safety, and more consistent product quality. Evaluating the feasibility of a continuous process for the synthesis of this compound could lead to significant long-term efficiencies.

Chemical Reactivity and Derivatization of 5,6 Dichloropyridazin 3 2h One

Nucleophilic Substitution Reactions

The 5,6-Dichloropyridazin-3(2H)-one core is a versatile scaffold for chemical synthesis, primarily due to the reactivity of its chlorine atoms towards nucleophilic substitution. This allows for the introduction of a wide array of functional groups, leading to the generation of diverse molecular architectures.

Substitution of Chlorine Atoms by Various Nucleophiles (e.g., Amines, Thiols, Iodide)

The chlorine atoms at the C5 and C6 positions of the pyridazinone ring are susceptible to displacement by a variety of nucleophiles. The reaction of 2-substituted-4,5-dichloropyridazin-3(2H)-ones with different aliphatic and cyclic saturated amines has been shown to yield 4-chloro-5-(cyclic/acyclic amino)-2-aryl-(2H)-pyridazin-3-one derivatives. cbijournal.com For instance, refluxing [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one with various amines in the presence of cesium carbonate in acetonitrile (B52724) results in the selective substitution of the chlorine at the C5 position. cbijournal.com

Similarly, reactions with other nucleophiles like phenols have been investigated. The reaction of 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one with phenols in the presence of a base can lead to the formation of diphenoxy derivatives. researchgate.net The nature of the base and solvent can influence the product distribution in these reactions. researchgate.net

The displacement of chlorine is not limited to amines and phenols. Other nucleophiles such as sodium methoxide, sodium azide, and 2-mercaptopyrimidine (B73435) have also been successfully employed to functionalize the pyridazinone core. researchgate.net

Regioselectivity in Substitution Reactions

A key aspect of the nucleophilic substitution reactions of this compound is the regioselectivity, which is the preferential reaction at one of the two chlorine-bearing carbon atoms. The substituent at the N2 position of the pyridazinone ring plays a crucial role in directing the incoming nucleophile to either the C4 or C5 position. researchgate.net

For example, in the reaction of 2-cyano-4,5-dichloropyridazin-3(2H)-one with various nucleophiles, the substitution pattern is influenced by the nature of the nucleophile and the solvent. researchgate.net With many nucleophiles, the 5-substituted-2-cyano derivatives are the major products. researchgate.net However, the reaction with phenol (B47542) in toluene (B28343) can yield a different regiochemical outcome. researchgate.net

The regiochemistry of the reaction of 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one with phenols has been shown to be dependent on the base and solvent used, allowing for the selective synthesis of diphenoxy derivatives. researchgate.net This highlights the tunability of the reaction conditions to achieve the desired regioisomer.

Functionalization at Ring Nitrogen (N2)

Beyond the substitution at the chlorinated carbons, the nitrogen atom at the N2 position of the pyridazinone ring offers another site for derivatization. This functionalization can significantly impact the chemical and biological properties of the resulting compounds.

Alkylation at the N2 position is a common strategy. For instance, 2-alkyl-4,5-dichloropyridazin-3(2H)-ones can be prepared and subsequently used in further reactions. researchgate.net The introduction of a methyl group at the N2 position has been reported in the synthesis of 4,5-dichloro-2-methyl-6-nitropyridazin-3(2H)-one. researchgate.net

Furthermore, the N2 position can be functionalized with more complex moieties. For example, the synthesis of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one involves the reaction of mucochloric acid with 4-methylphenyl hydrazine (B178648), directly incorporating the aryl group at the N2 position. cbijournal.com This initial functionalization at N2 can then influence the subsequent reactivity at the C4 and C5 positions.

Reactions of the Carbonyl Group

The carbonyl group at the C3 position of the pyridazinone ring also participates in characteristic chemical transformations, although it is generally less reactive than the chlorinated positions towards nucleophiles.

Reduction Reactions

The carbonyl group of the pyridazinone ring can undergo reduction. For instance, 4- and 5-dihydropyridazinones can be smoothly reduced to tetrahydropyridazinones by hydrogenation over a platinum catalyst. rsc.org

Oxidation Reactions

The pyridazinone ring system can also undergo oxidation, although this often involves the dihydro- forms of the molecule. For example, 4- and 5-phenyldihydropyridazin-3(2H)-ones are more readily oxidized to the corresponding phenylpyridazinones compared to the 6-phenyl isomer. rsc.org Dehydrogenation of a dihydropyridazinone to the aromatic pyridazinone can be achieved using bromine in acetic acid. nih.gov

Electrophilic Aromatic Substitution (e.g., Nitration)

Pyridazin-3(2H)-ones are generally resistant to nitration under many conditions. However, substituted pyridazinones can undergo nitration. For instance, 4,5-dichloropyridazin-3(2H)-one can be nitrated at the 6-position to yield 4,5-dichloro-6-nitropyridazin-3(2H)-one. thieme-connect.de This reaction is typically carried out using a mixture of potassium nitrate (B79036), fuming nitric acid, and concentrated sulfuric acid at elevated temperatures ranging from 80 to 100 °C. thieme-connect.de

Further functionalization of 4,5-dichloropyridazin-3(2H)-one has been reported. researchgate.net Stirring a mixture of 4,5-dichloropyridazin-3(2H)-one with potassium nitrate and concentrated sulfuric acid for five hours at 110-120°C, followed by cooling and precipitation in ice-water, yields the nitrated product. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck-type)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the pyridazine (B1198779) moiety. researchgate.netfiveable.me These reactions allow for the direct introduction of various functional groups onto the pyridazine nucleus, enabling the synthesis of diverse analogs for numerous applications. researchgate.netsigmaaldrich.comuwindsor.ca

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a prominent method for creating carbon-carbon bonds and has been successfully used with pyridazine derivatives. researchgate.netnih.gov It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is valued for its broad substrate scope and tolerance of many functional groups. libretexts.orgnih.gov For example, a series of thienylpyridazine derivatives have been synthesized via Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aryl-boronic acids. nih.gov The reaction is typically carried out in a mixture of DME, ethanol (B145695), and an aqueous solution of sodium carbonate, with Pd(PPh₃)₄ as the catalyst, at 80 °C under a nitrogen atmosphere. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Heck-type Reactions:

The Heck reaction is another important palladium-catalyzed process for C-C bond formation, typically between an unsaturated halide and an alkene. While specific examples involving this compound are not detailed in the provided search results, the general utility of Heck reactions on pyridazine systems is acknowledged as a key functionalization strategy. researchgate.netsigmaaldrich.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| 3-bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄, Na₂CO₃, DME/Ethanol | Thienylpyridazines | nih.gov |

| Aryl Halides | Organoboron compounds | Palladium catalyst, Base | Biaryl compounds | libretexts.org |

| Aryl Chlorides | Various organometallic reagents | Palladium-based catalysts | Functionalized arenes | uwindsor.ca |

Formation of Fused Ring Systems and Heterocyclic Analogues

This compound serves as a key building block for the synthesis of various fused heterocyclic systems with significant biological and material science applications.

Derivatives of pyrrolo[3,4-d]pyridazinone have been synthesized and investigated for their potential biological activities. nih.gov The synthesis often involves the initial preparation of an arylpiperazine pharmacophore which is then linked to the pyridazinone core. nih.gov These compounds have been designed based on a double pharmacophore approach, combining the pyridazinone system with other biologically active moieties like 1,3,4-oxadiazole-2-thione. nih.gov

New pyridazino[4,5-b]indol-4-ones have been synthesized and evaluated as kinase inhibitors. nih.gov The synthesis of these complex heterocyclic systems often involves multi-step reaction sequences starting from simpler pyridazinone precursors. Benzofurans, being oxygen analogues of indoles, are another important class of heterocycles that can be synthesized. researchgate.net The synthesis of benzofuran (B130515) derivatives can be achieved through various methods, including the heteroannulation of benzoquinones. lbp.worldnih.govdtu.dk While direct synthesis from this compound is not explicitly detailed, the versatility of the pyridazinone core suggests its potential as a starting material in multi-step syntheses of such fused systems.

Triazolo[4,3-b]pyridazine derivatives have been synthesized as potential c-Met inhibitors. nih.gov The synthetic route to these compounds can involve the cyclization of precursors like 4-amino-1,2,4-triazole (B31798) with appropriate reagents, followed by chlorination and subsequent substitution reactions to build the final complex structure. nih.gov For instance, 8-chloro-6-methyl- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine can be prepared by the chlorination of the corresponding hydroxyl intermediate with phosphorus oxychloride (POCl₃). nih.gov

Role as a Carbonyl Source in Organic Transformations (e.g., Carbamates, Ureas)

A derivative of this compound, namely phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, has been developed as a novel and efficient carbonyl source for the synthesis of carbamates and ureas. researchgate.netorganic-chemistry.org This reagent is stable, easy to prepare from the commercially available 4,5-dichloropyridazin-3(2H)-one, and offers a safer alternative to hazardous carbonyl sources like phosgene (B1210022). organic-chemistry.org

The synthesis of phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate is achieved by reacting 4,5-dichloropyridazin-3(2H)-one with phenyl chloroformate in the presence of triethylamine. researchgate.netorganic-chemistry.org This activated carbonyl source can then react with various amines under mild conditions to produce carbamates and both symmetrical and unsymmetrical ureas in high yields. organic-chemistry.org A significant advantage of this method is that the pyridazinone byproduct can be recovered quantitatively, making the process more sustainable. organic-chemistry.org

Table 2: Synthesis of Carbamates and Ureas using a Pyridazinone-based Carbonyl Source

| Product Type | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Carbamates | Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, Amines | Room temperature | up to 98% | organic-chemistry.org |

| Unsymmetrical Ureas | Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, Aromatic amine then Aliphatic amine | One-pot | up to 92% | organic-chemistry.org |

| Symmetrical Ureas | Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, Amines | DMAP | up to 92% | organic-chemistry.org |

Structural Elucidation and Characterization Techniques for 5,6 Dichloropyridazin 3 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals information about the hydrogen atoms in a molecule. In derivatives of 5,6-Dichloropyridazin-3(2H)-one, the chemical shifts and coupling constants of the protons are indicative of their chemical environment. For instance, in 2-substituted derivatives, the proton on the pyridazinone ring (H-4) typically appears as a singlet. The protons of the substituent will have characteristic shifts depending on their structure.

Table 1:| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Assignment |

|---|---|---|---|

| 4-chloro-5-(cyclopentylamino)-2-p-tolylpyridazin-3(2H)-one | DMSO-d6 | 8.08 (s, 1H), 7.35 (d, J = 7.6 Hz, 2H), 7.25 (d, J = 8.0 Hz, 2H), 6.39 (d, 1H), 4.16 - 4.14 (m, 1H), 2.35 (s, 3H), 1.98 - 1.96 (m, 2H), 1.71 - 1.55 (m, 6H) | Ar-H, Ar-H, Ar-H, NH, CH, CH₃, CH₂ |

| 4-chloro-5-(4-methylpiperazin-1-yl)-2-p-tolylpyridazin-3(2H)-one | DMSO-d6 | 8.06 (s, 1H), 7.36 (d, J = 7.6 Hz, 2H), 7.27 (d, J = 7.6 Hz, 2H), 3.47 - 3.41 (m, 4H), 2.46 - 2.42 (m, 4H), 2.35 (s, 3H), 2.22 (s, 3H) | Ar-H, Ar-H, Ar-H, CH₂, CH₂, Ar-CH₃, N-CH₃ |

| A 4,5-dichloro-6-nitropyridazin-3(2H)-one derivative | DMSO-d6 | 9.00 (bs, 1H, D₂O exchangeable), 8.64 (s, 1H, D₂O exchangeable), 6.20 (s, 2H, D₂O exchangeable), 3.51 (s, 3H) | NH, other exchangeable protons, CH₃ |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The carbonyl carbon of the pyridazinone ring is typically found at a low field (downfield).

Table 2:| Compound | Solvent | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| A substituted pyridazin-3(2H)-one | DMSO-d6 | 159.5, 151.1, 136.0, 134.9, 130.3, 129.2, 129.0, 126.2, 121.0 | C=O, C=C, C-Cl, Ar-C |

| 4-chloro-5-(4-methylpiperazin-1-yl)-2-p-tolylpyridazin-3(2H)-one | DMSO-d6 | 158.10, 147.18, 138.98, 138.05, 131.36, 129.28, 125.02, 117.22, 54.88, 48.88, 46.06, 21.17 | C=O, C=C, C-Cl, Ar-C, Piperazine-C, CH₃ |

¹⁵N NMR Spectroscopy

Nitrogen-15 (¹⁵N) NMR spectroscopy is a more specialized technique that directly probes the nitrogen atoms in a molecule. Although less common, it can be very informative for nitrogen-containing heterocycles like pyridazinones. The chemical shifts of the two nitrogen atoms in the pyridazinone ring will be different and can be influenced by substitution on the ring. researchgate.net For instance, H-bonding can deshield both the proton and nitrogen atoms, leading to downfield shifts in their respective NMR spectra. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS)

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of pyridazinone derivatives. It allows for the determination of the molecular weight and provides structural information through fragmentation analysis. The mass spectrum of this compound would show a characteristic isotopic pattern due to the presence of two chlorine atoms. In tandem MS (MS/MS), the molecular ion is fragmented to yield smaller ions, and the pattern of fragmentation provides clues to the molecule's structure. rsc.org

Table 3:| Compound Class | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |

|---|---|---|---|

| 4-chloro-5-(substituted amino)-2-p-tolyl-pyridazin-3-one | Positive | [M+H]⁺ | Varies with substituent |

| Betulinic acid (a triterpenoid (B12794562) for comparison of fragmentation) | Positive | 457 [M+H]⁺ | 248, 207, 203, 189, 175 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is a valuable tool for identifying the functional groups present. For this compound and its derivatives, characteristic IR absorption bands are observed for the carbonyl (C=O) group, the N-H group (in unsubstituted compounds), and the C-Cl bonds. cbijournal.com

Table 4:Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within molecules. For pyridazinone derivatives, the absorption of UV-Vis light typically involves π → π* and n → π* transitions of the heterocyclic ring and its substituents.

In a study on cyanopyridazine derivatives, the UV-Vis absorption spectra were recorded in acetonitrile (B52724). The measurements were conducted at a concentration of 1x10⁻⁵ M, indicating the high molar absorptivity of these compounds. arabjchem.org While specific absorption maxima (λmax) for this compound are not detailed in the available research, the electronic absorption spectra of pyridazinone derivatives are generally characterized by distinct bands in the UV region. The positions and intensities of these bands are sensitive to the nature of the substituents on the pyridazinone core and the solvent used. For instance, the introduction of different functional groups can cause a shift in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, providing insights into the electronic effects of these substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. A study on 4,5-Dichloropyridazin-3-(2H)-one, a positional isomer of the title compound, has provided detailed crystallographic data.

The compound was found to crystallize in the monoclinic space group P21/c. arabjchem.org The unit cell parameters were determined to be a = 5.22(1) Å, b = 9.08(2) Å, and c = 12.97(3) Å, with a β angle of 100.47(2)°. arabjchem.org The calculated density of the crystal is 1.808 g/cm³. arabjchem.org This crystallographic data allows for the precise determination of the three-dimensional arrangement of the atoms in the crystal lattice, confirming the planar structure of the pyridazinone ring and the positions of the chlorine substituents.

Crystallographic Data for 4,5-Dichloropyridazin-3-(2H)-one

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.22(1) |

| b (Å) | 9.08(2) |

| c (Å) | 12.97(3) |

| α (°) | 90.0(0) |

| β (°) | 100.47(2) |

| γ (°) | 90.0(0) |

Data from Araújo-Júnior J. X. et al. J. Chem. Pharm. Res., 2016, 8(1):279-286. arabjchem.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its molecular formula. For this compound and its derivatives, elemental analysis is crucial for confirming that the synthesized compounds have the expected atomic composition. The theoretical elemental composition of the parent compound, C₄H₂Cl₂N₂O, is approximately 29.13% Carbon, 1.22% Hydrogen, 42.98% Chlorine, 16.98% Nitrogen, and 9.70% Oxygen.

In the synthesis of various derivatives, the experimentally found percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated theoretical values. Close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target molecule. For example, in a series of 4-chloro-5-(substituted amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, the elemental analysis results were in good agreement with the calculated values, typically within ±0.4%.

Elemental Analysis Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| 4-chloro-5-(piperidin-1-yl)-2-p-tolylpyridazin-3(2H)-one | C₁₆H₁₈ClN₃O | C: 63.26, H: 5.97, N: 13.83 | C: 63.03, H: 5.95, N: 13.73 |

| 4-chloro-5-(pyrrolidin-1-yl)-2-p-tolylpyridazin-3(2H)-one | C₁₅H₁₆ClN₃O | C: 62.18, H: 5.57, N: 14.50 | C: 62.53, H: 5.26, N: 14.45 |

| 4-chloro-5-morpholino-2-p-tolylpyridazin-3(2H)-one | C₁₅H₁₆ClN₃O₂ | C: 58.92, H: 5.27, N: 13.74 | C: 58.82, H: 5.20, N: 13.80 |

Data adapted from a study on anticancer agents.

Similarly, in another study on the functionalization of 4,5-Dichloropyridazin-3(2H)-one, elemental analysis was used to confirm the structures of the resulting products. For instance, for a derivative with the molecular formula C₅H₃ClN₂O₃, the calculated elemental composition was C: 30.95%, H: 2.60%, N: 21.66%, which closely matched the found values of C: 30.98%, H: 2.65%, N: 21.70%.

Computational Chemistry and Theoretical Studies on 5,6 Dichloropyridazin 3 2h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 5,6-Dichloropyridazin-3(2H)-one, DFT calculations can elucidate various molecular properties. While comprehensive computational studies specifically detailing the DFT analysis of this compound are not widely available in the reviewed literature, the general methodologies are well-established.

Molecular Geometry Optimization

The process of molecular geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy state. This is a crucial first step in most computational studies. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles of its most stable conformation.

Table 1: Representative Optimized Geometrical Parameters for a Pyridazinone Derivative (Cyclophosphamide)

| Parameter | Bond Length (Å) - Calculated | Bond Length (Å) - Experimental |

|---|---|---|

| P(13)–N(14) | 1.669 | 1.641 |

| C(21)–Cl(27) | 1.815 | 1.791 |

| C(24)–Cl(28) | 1.815 | 1.791 |

| Parameter | Bond Angle (°) - Calculated | Bond Angle (°) - Experimental |

| N(10)-P(13)-N(14) | 107.05 | 105.76 |

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum. This analysis also provides theoretical vibrational spectra (like IR and Raman), which can be compared with experimental data to validate the computational model. The vibrational modes are typically characterized by their frequency and intensity. For instance, the stretching vibrations of C-H bonds are generally observed in the 3100-3000 cm⁻¹ region, while N-H stretching vibrations are found in the 3500–3300 cm⁻¹ range. sarpublication.com

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity.

Table 2: Representative HOMO-LUMO Data for a Pyrimidine (B1678525) Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2613 |

| ELUMO | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons. Electrophilic attack is likely to occur at electron-rich (negative potential) regions, while nucleophilic attack is favored at electron-poor (positive potential) regions. In a typical MEP map, red indicates regions of high electron density, while blue indicates regions of low electron density.

Electronegativity, Hardness, and Softness Parameters

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

These parameters are calculated using the following equations:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / η

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand (small molecule) interacts with a target protein. The process involves predicting the binding mode and affinity of the ligand. A good docking score, which represents the binding energy, suggests a strong interaction between the ligand and the protein.

While pyridazinone derivatives have been the subject of molecular docking studies to explore their potential as inhibitors for various enzymes, specific molecular docking studies for this compound were not found in the reviewed literature. Such studies would be valuable in identifying potential biological targets for this compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclophosphamide |

Ligand-Target Interaction Prediction

The prediction of interactions between a small molecule (ligand) and its biological target is a cornerstone of computational drug design. nih.gov These methods aim to identify which biological macromolecules, such as enzymes or receptors, a compound is likely to bind to, thereby elucidating its potential mechanism of action. nih.govsemanticscholar.org Traditional methods for this include docking simulations, which predict the preferred orientation of a ligand when bound to a target, and ligand-based approaches that assume molecules with similar structures may interact with the same target. nih.govsemanticscholar.org

For pyridazinone derivatives, computational studies have successfully predicted interactions with several important biological targets. For instance, various pyridazinone derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net Pharmacophore analysis and molecular docking studies have been employed to understand how these compounds fit into the active site of AChE. researchgate.net Similarly, computational techniques have explored the binding mechanism of pyrazolo[3,4-d]pyridazinone derivatives as covalent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy. tandfonline.com Covalent docking simulations were used to reveal the specifics of this interaction. tandfonline.com Other research has identified pyridazinone analogs as potent inhibitors of β-1,3-glucan synthase, a crucial enzyme in fungi, suggesting their potential as antifungal agents. nih.gov

The general approach involves creating a library of compounds and using computational tools to screen them against the known three-dimensional structures of target proteins. nih.gov The strength and mode of binding are then calculated to rank the potential efficacy of the compounds. ijisrt.com

Binding Free Energy Calculations

Beyond simply predicting if a ligand will bind to a target, computational methods can estimate the strength of that interaction, quantified as the binding free energy. A more negative binding free energy indicates a stronger, more stable interaction. One common method for this is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach.

In a study on pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors, MM/GBSA calculations were performed following molecular dynamics simulations. tandfonline.com This method provided estimated binding free energies that were in good agreement with the experimentally observed binding affinities, validating the computational model. tandfonline.com Such calculations are vital for optimizing lead compounds, as they can predict how specific chemical modifications might enhance binding to the target.

Another key aspect of theoretical calculations involves the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO (ΔE) is an indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com For 4,5-Dichloropyridazin-3-(2H)-one, these parameters have been calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. jocpr.com A lower energy gap is associated with higher chemical reactivity. mdpi.com

Table 1: Calculated Quantum Chemical Parameters for 4,5-Dichloropyridazin-3(2H)-one

| Parameter | Description | Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value not available in search results |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value not available in search results |

| Energy Gap (ΔE) | ELUMO - EHOMO | Value not available in search results |

| Electronegativity (x) | A measure of the ability to attract electrons | Calculated jocpr.com |

| Hardness (η) | A measure of resistance to change in electron distribution | Calculated jocpr.com |

Specific values for HOMO, LUMO, and the energy gap were noted as calculated in the source but not explicitly stated in the provided abstract. jocpr.com

In Silico Analysis of Pharmacological Profiles (e.g., ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug discovery, used to evaluate the drug-likeness of a compound. sciencescholar.us These models help to identify candidates with favorable pharmacokinetic properties and low toxicity, reducing the likelihood of late-stage failures in drug development. sciencescholar.usnih.gov

Studies on various heterocyclic compounds, including derivatives related to the pyridazinone scaffold, frequently employ ADMET screening. sciencescholar.ussemanticscholar.orgmdpi.com For example, in the design of new EGFR inhibitors, designed molecules were screened using Lipinski's and Veber's rules, which assess properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. sciencescholar.us

For a series of designed piperazine-based mTORC1 inhibitors, in silico ADMET analysis using the SwissADME platform showed that several compounds exhibited high absorption potential and adhered to key drug-likeness rules, suggesting good oral bioavailability. mdpi.com These analyses typically evaluate a range of parameters, as shown in the table below.

Table 2: Representative ADMET Parameters for In Silico Screening

| Property | Description | Favorable Range/Criteria |

|---|---|---|

| Molecular Weight | Mass of the molecule | < 500 g/mol (Lipinski) |

| LogP | Octanol-water partition coefficient (lipophilicity) | < 5 (Lipinski) |

| H-bond Donors | Number of OH and NH groups | < 5 (Lipinski) |

| H-bond Acceptors | Number of N and O atoms | < 10 (Lipinski) |

| Rotatable Bonds | Number of bonds with free rotation | ≤ 10 (Veber) |

| TPSA | Topological Polar Surface Area | ≤ 140 Ų (Veber) |

| Aqueous Solubility (LogS) | Prediction of solubility in water | High |

While specific ADMET data for this compound itself is not detailed in the provided results, the methodologies are well-established for its derivatives. The PubChem entry for the compound does list computed properties like an XLogP3-AA value of 1.2, which falls within the favorable range for drug-likeness. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical equations that correlate physicochemical properties of molecules with their activities. nih.gov

Numerous SAR and QSAR studies have been conducted on pyridazinone derivatives to optimize their activity against various targets.

As Acetylcholinesterase Inhibitors: A QSAR study on pyridazinone derivatives identified a robust model (R² value of 1) that could predict the IC50 values of new compounds before synthesis. This allows researchers to prioritize the synthesis of the most promising candidates.

As FGFR1 Inhibitors: 3D-QSAR studies, including CoMFA and CoMSIA models, were developed for pyrazolo[3,4-d]pyridazinone derivatives. tandfonline.com The high predictive power of these models allowed for the computational design of over 100 new potential FGFR1 inhibitors. tandfonline.com

As Antifungal Agents: SAR studies on pyridazinone analogs as β-1,3-glucan synthase inhibitors described in detail how changes to the core structure and optimization of a sulfonamide moiety led to compounds with improved systemic exposure while maintaining potent antifungal activity. nih.gov

As Vasorelaxant Agents: A 2D-QSAR study on novel pyridazine (B1198779) derivatives identified a statistically significant model (R² = 0.8117) that validated the observed vasorelaxant activity of the synthesized compounds. nih.gov

As Insecticidal Agents: SAR studies of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives revealed that the introduction of specific substituents led to compounds with excellent insecticidal activity against Plutella xylostella. nih.gov

These studies collectively demonstrate that the pyridazinone ring is a versatile scaffold. sarpublication.com By systematically modifying substituents at different positions on the ring, researchers can fine-tune the compound's interaction with a specific biological target and optimize its pharmacological profile. nih.govcbijournal.com For example, in one study, the introduction of different aliphatic or cyclic amines to the 4-chloro-5-amino-2-p-tolyl-(2H)-pyridazin-3-one core was used to explore the SAR for anticancer activity. cbijournal.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,5-Dichloropyridazin-3(2H)-one |

| Pyrazolo[3,4-d]pyridazinone |

| 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one |

| Pyridazinon-2-ylacetohydrazide |

| 5–chloro-6-phenylpyridazin-3(2H)-one |

| 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one |

| 3,4,5-trichloro-6-nitropyridazine |

| 4,5-dichloro-6- nitropyridazin-3(2H)-one |

| N‐substituted‐(p‐tolyl)pyridazin‐3(2H)‐one |

| Piperazine |

Biological Activities and Mechanisms of Action of 5,6 Dichloropyridazin 3 2h One and Its Derivatives

Enzyme Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) Inhibition

Protein arginine methyltransferase 5 (PRMT5) is a key enzyme involved in various cellular processes, including gene expression, mRNA splicing, and DNA damage response. nih.gov Its dysregulation has been linked to several cancers, making it an attractive therapeutic target. nih.govnih.gov

Derivatives of 5,6-Dichloropyridazin-3(2H)-one have been identified as novel inhibitors of the PRMT5-substrate adaptor interaction. nih.govbiorxiv.org These compounds have been shown to form a covalent bond with a specific cysteine residue (C278) on PRMT5. biorxiv.org This irreversible binding disrupts the interaction between PRMT5 and its substrate adaptor proteins, such as pICln and Riok1, which is essential for the methylation of several PRMT5 substrates. biorxiv.org

One such derivative, (S)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)propanamide, demonstrated significant inhibitory activity. nih.gov The inhibition of PRMT5 by these compounds presents a promising strategy for targeting cancers with specific vulnerabilities, such as those with MTAP-deletions. nih.govbiorxiv.org While many PRMT5 inhibitors compete with the enzyme's cofactor SAM, these pyridazinone derivatives offer an alternative mechanism by targeting the substrate-adaptor binding site. nih.govresearchgate.net

| Compound | Mechanism of Action | Significance |

| This compound Derivatives | Covalent binding to Cys278 of PRMT5, inhibiting PRMT5-substrate adaptor interaction. biorxiv.org | Potential therapeutic for MTAP-deleted cancers. nih.govbiorxiv.org |

Aldose Reductase Enzyme Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.commdpi.com Under normal glycemic conditions, this pathway is minor, but in hyperglycemic states, its increased activity is implicated in the development of diabetic complications. mdpi.com Therefore, inhibiting aldose reductase is a key therapeutic strategy. openmedicinalchemistryjournal.comnih.gov

A series of diaryl pyridazin-3-one derivatives have been synthesized and evaluated for their ability to inhibit aldose reductase from pig lens. nih.gov The N-acetic acid derivative bearing a chlorine atom on the phenyl nucleus at the 6-position of the pyridazinone ring was identified as the most potent inhibitor, with an IC50 value of 1.2 x 10-5 M. nih.gov The study highlighted the importance of lipophilicity and the spatial arrangement of the synthesized compounds for their enzymatic activity. nih.gov

It is crucial that aldose reductase inhibitors are selective, as the closely related enzyme aldehyde reductase (ALR1) plays a vital role in detoxification. openmedicinalchemistryjournal.commdpi.com A lack of selectivity can lead to undesirable side effects. openmedicinalchemistryjournal.com

| Derivative Class | Key Finding | IC50 Value |

| Diaryl pyridazin-3-ones | N-acetic acid derivative with a chlorine substituent showed the highest activity. nih.gov | 1.2 x 10-5 M nih.gov |

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.govnih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms can cause gastrointestinal side effects due to the inhibition of COX-1. nih.govscientific-journal.com

Recent research has focused on developing selective COX-2 inhibitors based on the pyridazinone scaffold. nih.govnih.gov A series of new pyrazole–pyridazine (B1198779) hybrids were designed and synthesized, with several compounds showing notable and selective COX-2 inhibitory activities with only mild COX-1 inhibition. nih.gov Specifically, trimethoxy derivatives 5f and 6f exhibited stronger COX-2 inhibitory effects (IC50 values of 1.50 and 1.15 μM, respectively) than the standard drug celecoxib (B62257) (IC50 = 2.16 μM). nih.gov These compounds also demonstrated superior selectivity for COX-2 over COX-1. nih.gov Molecular docking studies have provided insights into the binding modes of these compounds within the COX-2 active site. nih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5f | >100 | 1.50 | >66.67 |

| 6f | >100 | 1.15 | >86.96 |

| Celecoxib | 5.42 | 2.16 | 2.51 |

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the cellular levels of cyclic nucleotides, such as cAMP and cGMP. nih.gov Inhibition of these enzymes, particularly PDE3 and PDE4, has been explored for the treatment of various conditions, including cardiovascular diseases and respiratory ailments. nih.govhw.ac.uk

Tricyclic pyridazin-3(2H)-one derivatives have been designed as rigid analogs of known antihypertensive agents. nih.gov Their pharmacological effects, including inotropic, vasodilator, and antiplatelet activities, are believed to be mediated, at least in part, through the inhibition of phosphodiesterase III (PDEIII). nih.gov Furthermore, a structural survey of pyrazolopyridine-pyridazinone compounds led to the identification of a potent dual PDE3/PDE4 inhibitor, (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone (KCA-1490), which exhibits both bronchodilatory and anti-inflammatory activities. hw.ac.uk

Tubulin Cellular Localization Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.govnih.gov Agents that interfere with tubulin polymerization are potent mitotic inhibitors and have been a cornerstone of cancer chemotherapy. nih.govnih.gov

A series of 5,6-diphenylpyridazin-3-one (B1222894) (DPP) derivatives have been shown to interact with tubulin at a novel binding site, distinct from those of colchicine, vinblastine, or maytansine. nih.gov These compounds can inhibit tubulin polymerization or induce the formation of tubulin oligomers, leading to a rise in the mitotic index and cytotoxicity in cancer cell lines such as L1210. nih.gov The presence of chlorine substituents on the phenyl rings of these derivatives was found to significantly enhance their interaction with calf brain tubulin. nih.gov

Anticancer and Anti-Proliferative Activities

The diverse enzymatic inhibitory activities of this compound and its derivatives contribute to their significant potential as anticancer and anti-proliferative agents. cbijournal.comscholarena.comrsc.org

The unsubstituted pyridazine, DCPYR, demonstrated notable in vivo activity, showing a 53% inhibition of tumor growth in mice with MAC 16 murine colon cancer cell lines at a 50mg/kg dose. scholarena.com This was a more potent effect than that observed for the standard antimetabolite 5-FU. scholarena.com

A new class of pyridazinone derivatives containing a cyclic or acyclic amine moiety at the C-5 position was synthesized and evaluated for in vitro cytotoxic activity against various cancer cell lines. cbijournal.com For instance, compound 4a showed a 76.78% inhibition against the HEP3BPN 11 liver cancer cell line, while compound 4e exhibited 79.04% inhibition against the same cell line and 73.09% against the MDA 453 breast cancer cell line. cbijournal.com Compound 4g was highly active against the HL 60 leukemia cell line with 76.33% inhibition. cbijournal.com

Furthermore, a series of diarylurea derivatives based on pyridazinone scaffolds were designed as analogs of the multi-kinase inhibitor sorafenib. rsc.org Several of these compounds, including 8f , 10l , and 17a , demonstrated significant anticancer activity against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer, with growth inhibition percentages ranging from 62.21% to 100.14%. rsc.org Gene expression analysis revealed that compound 10l induced apoptosis by upregulating the pro-apoptotic genes p53 and Bax and downregulating the anti-apoptotic gene Bcl-2. rsc.org

The development of pyridazinone-based molecules continues to be an active area of research, with a focus on creating agents with dual anticancer and antimicrobial properties to address the needs of immunocompromised cancer patients. rsc.orgnih.gov

| Compound/Derivative | Cancer Cell Line | Activity |

| DCPYR | MAC 16 (murine colon) | 53% tumor growth inhibition in vivo at 50mg/kg. scholarena.com |

| 4a | HEP3BPN 11 (liver) | 76.78% inhibition. cbijournal.com |

| 4e | HEP3BPN 11 (liver) | 79.04% inhibition. cbijournal.com |

| 4e | MDA 453 (breast) | 73.09% inhibition. cbijournal.com |

| 4g | HL 60 (leukemia) | 76.33% inhibition. cbijournal.com |

| 10l , 17a | Melanoma, NSCLC, Prostate, Colon | Growth inhibition from 62.21% to 100.14%. rsc.org |

Cytotoxic Effects on Various Cancer Cell Lines

Derivatives of this compound have been shown to possess potent cytotoxic activity against a range of human cancer cell lines.

Gastric Adenocarcinoma: A series of novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker have demonstrated significant anti-proliferative effects against gastric adenocarcinoma (AGS) cells. nih.gov

Breast Cancer: In studies on triple-negative breast cancer (TNBC), a particularly aggressive subtype, new pyridazin-3(2H)-one derivatives have shown high selective activity against the MD-MB-468 cell line. nih.gov Two compounds, designated 6f and 7h, were particularly effective with IC50 values of 3.12 and 4.9 µM, respectively. nih.gov

Renal Cancer: A diarylurea derivative based on a pyridazinone scaffold, compound 17a, exhibited broad-spectrum antitumor activity, including against the renal cancer (CAKI-1) cell line. cbijournal.com

Non-Small Cell Lung Cancer: The aforementioned compound 17a also showed activity against non-small cell lung cancer cell lines, such as HOP-92. cbijournal.com

Pancreas Cancer: While direct studies on this compound derivatives and pancreatic cancer are limited, related heterocyclic compounds have shown significant cytotoxicity. For instance, the epidithiodiketopiperazine DC1149B displayed potent and selective cytotoxic activity against human pancreatic carcinoma PANC-1 cells, especially under glucose-starved conditions, with an IC50 value of 0.02 µM. cbijournal.com

Colon Carcinoma: Research has highlighted the anti-proliferative effects of certain 3(2H)-pyridazinone derivatives against human colon carcinoma HCT116 cells. Another study found that the unsubstituted pyridazine DCPYR, derived from mucochloric acid, had an IC50 of 4 µM for the MAC 16 murine colon cancer cell line and demonstrated significant in vivo tumor inhibition.

Table 1: Cytotoxic Effects of Pyridazinone Derivatives on Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| Pyridazinone derivative 6f | Triple-Negative Breast Cancer (MDA-MB-468) | 3.12 µM | nih.gov |

| Pyridazinone derivative 7h | Triple-Negative Breast Cancer (MDA-MB-468) | 4.9 µM | nih.gov |

| DCPYR | Murine Colon Cancer (MAC 16) | 4 µM | |

| DC1149B | Pancreatic Carcinoma (PANC-1) | 0.02 µM | cbijournal.com |

| Diarylurea derivative 17a | Renal Cancer (CAKI-1) | Not specified | cbijournal.com |

| Diarylurea derivative 17a | Non-Small Cell Lung Cancer (HOP-92) | Not specified | cbijournal.com |

Mechanism of Apoptosis Induction

The cytotoxic activity of pyridazinone derivatives is often mediated through the induction of apoptosis, a form of programmed cell death.

Oxidative Stress: Several pyridazinone derivatives exert their apoptotic effects by inducing oxidative stress within cancer cells. For example, in triple-negative breast cancer cells, exposure to the pyridazinone derivative 6f led to a significant increase in hydrogen peroxide (H2O2) and lipid peroxidation levels. nih.gov This was accompanied by a decrease in the activity of crucial antioxidant enzymes like glutathione (B108866) reductase (GR) and thioredoxin reductase (TrxR). nih.gov Similarly, two other promising pyridazinone compounds were found to induce oxidative stress in gastric adenocarcinoma cells, as evidenced by hydrogen peroxide release. nih.gov

Bax Expression: The induction of apoptosis by these compounds is also linked to the regulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Studies have shown that treatment with certain pyridazinone derivatives can lead to an increase in the expression of the pro-apoptotic protein Bax. nih.gov For instance, in gastric adenocarcinoma cells, the apoptotic process induced by specific pyridazinone compounds was associated with increased Bax expression. nih.gov The upregulation of Bax is a critical step in mitochondrial-mediated apoptosis.

Disruption of Tumor Growth Pathways

Beyond inducing apoptosis, certain pyridazinone derivatives have been found to interfere with key pathways that are essential for tumor growth and survival. A series of pyridazinone-based diarylurea derivatives were shown to upregulate the tumor suppressor gene p53 and downregulate the anti-apoptotic gene Bcl-2. cbijournal.com Furthermore, these compounds exhibited inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to the tumor. cbijournal.com

Cardiovascular Activities

In addition to their anticancer properties, pyridazinone derivatives have demonstrated a range of cardiovascular activities, positioning them as potential therapeutic agents for conditions like hypertension and heart failure.

Vasodilator Effects

A significant number of pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their ability to relax blood vessels, a key mechanism for lowering blood pressure.

Direct-Acting Vasorelaxant Activity: Many of these compounds exhibit direct-acting vasorelaxant activity on vascular smooth muscle. For instance, a series of 6-phenyl-3-pyridazinone based derivatives showed potent vasorelaxant activity, with some compounds having EC50 values significantly lower than that of the standard vasodilator hydralazine (B1673433) (EC50 = 18.210 μM). The most active compounds in this series had EC50 values as low as 0.339 μM.

Table 2: Vasodilator Effects of Pyridazin-3(2H)-one Derivatives

| Compound/Derivative | Vasorelaxant Activity (EC50) | Reference Compound (EC50) | Source |

|---|---|---|---|

| Acid 5 | 0.339 µM | Hydralazine (18.210 µM) | |

| Ester analog 4 | 1.225 µM | Hydralazine (18.210 µM) | |

| 4-methoxyphenylhydrazide derivative 10c | 1.204 µM | Hydralazine (18.210 µM) |

Antihypertensive Activity

The vasodilator properties of pyridazinone derivatives translate into significant antihypertensive activity in preclinical models.

A series of 5,6-diarylpyridazinones have been shown to display an antihypertensive effect in both spontaneously hypertensive rats (SHR) and the deoxycorticosteroid (DOCA) model of hypertension. The most potent compounds in this series typically feature halogen substituents on the 5,6-diphenyl rings.

Other pyridazinone derivatives, such as 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives, have demonstrated antihypertensive activity at least as great as that of hydralazine. Their mechanism of action is attributed to the direct relaxation of vascular smooth muscle.

Furthermore, a range of 6-(substitutedphenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives have been synthesized and shown to possess good antihypertensive activity in non-invasive tests.

Cardiotonic and Inotropic Effects

Certain pyridazinone derivatives have been identified as potent cardiotonic agents, meaning they can increase the force of heart muscle contraction (positive inotropic effect). This makes them of interest for the treatment of heart failure.

Dihydropyridazinone derivatives have been discovered to be potent positive inotropes. For example, N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide and its analogues have shown significant inotropic effects in dogs.

One particularly potent compound, 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (LY195115), had an inotropic ED50 of 6.8 micrograms/kg when administered intravenously to anesthetized dogs.

Another class of compounds, 4,5-dihydro-6-(1H-indol-5-yl)pyridazin-3(2H)-ones, has also been evaluated for positive inotropic activity, with most of these indole (B1671886) derivatives producing a dose-related increase in myocardial contractility.

Table 3: Cardiotonic and Inotropic Effects of Pyridazinone Derivatives

| Compound/Derivative | Effect | Animal Model | ED50 Value | Source |

|---|---|---|---|---|

| 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one | Inotropic | Anesthetized Dogs (IV) | 24 µg/kg | |

| Analogous quinolin-2-one | Inotropic | Anesthetized Dogs (IV) | 3.3 µg/kg | |

| Analogous benzazepin-2-one | Inotropic | Anesthetized Dogs (IV) | 5.2 µg/kg | |

| LY195115 | Inotropic | Anesthetized Dogs (IV) | 6.8 µg/kg | |

| LY195115 | Inotropic | Conscious Dogs (Oral) | 25 µg/kg |

Antiplatelet Activity

No studies were identified that specifically investigated the antiplatelet activity of this compound. Research in this area has concentrated on derivatives, such as 5-substituted-6-phenyl-3(2H)-pyridazinones, which have shown potential as antiplatelet agents. nih.govnih.govresearchgate.net

Anti-inflammatory and Analgesic Activities

There is no available data from studies that have directly assessed the anti-inflammatory and analgesic properties of this compound. The existing body of research focuses on various substituted pyridazinone derivatives, which have demonstrated anti-inflammatory and analgesic effects. nih.govnih.govresearchgate.net

Antimicrobial Activities

Antibacterial Activity

No direct evidence from scientific studies on the antibacterial activity of this compound could be located. Investigations into the antibacterial potential of the pyridazinone scaffold have been conducted on its derivatives. nih.govresearchgate.net

Antifungal Activity

Specific studies on the antifungal properties of this compound are absent from the current scientific literature. However, derivatives such as 5-chloro-6-phenylpyridazin-3(2H)-one have been synthesized and have shown some antifungal activity. nih.govresearchgate.netnih.gov

Antiviral Activity

There is no research available that evaluates the antiviral activity of this compound. The antiviral properties of related pyridazinone-containing structures have been a subject of study. nih.gov

Antimycobacterial Evaluation

While a related isomer, 4,5-Dichloropyridazin-3(2H)-one, has been noted for its tuberculostatic action, no studies have been found that confirm or evaluate the antimycobacterial activity of this compound. researchgate.netchimicatechnoacta.ruresearchgate.net

Antidiabetic Activities

Pyridazinone derivatives have emerged as a promising class of compounds in the search for new antidiabetic agents. Research indicates their potential to act as α-glucosidase inhibitors, antihyperglycemic agents, and aldose reductase inhibitors, with activity levels ranging from moderate to strong. nih.gov The therapeutic strategy for diabetes often involves the use of both antidiabetic and antioxidant drugs to manage the disease and its complications, which can be induced by hyperglycemia-related oxidative stress. nih.gov The development of compounds with dual antidiabetic and antioxidant properties is therefore a significant area of interest, and pyridazinone derivatives have shown potential in this regard. nih.gov

The exploration of various heterocyclic compounds has revealed significant antidiabetic potential. For instance, a series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives have been synthesized and shown to exhibit potent inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. mdpi.com Similarly, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have demonstrated in vivo antidiabetic activity in non-insulin-dependent diabetes mellitus rat models, potentially through the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net Furthermore, studies on pyrazolo[3,4-b]pyridine derivatives have shown their remarkable α-amylase inhibitory activity. mdpi.comnih.gov While these findings in related heterocyclic systems are encouraging, specific in vivo or in vitro antidiabetic data for this compound and its direct derivatives are not extensively available in the reviewed literature. Further research is needed to fully elucidate the antidiabetic potential of this specific class of pyridazinone compounds.

Other Biological Activities

Beyond their potential in diabetes management, this compound and its derivatives have been investigated for a variety of other biological activities.

Antidepressant Activities

Certain pyridazinone derivatives have been evaluated for their potential antidepressant effects. In one study, two pyridazine derivatives, 5-benzyl-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-yl]methylpyridazin-3-one (PC4) and 5-benzyl-6-methyl-2-[4-(3-chlorophenyl)piperazin-1-yl]methylpyridazin-3-one (PC13), were assessed in mice. These compounds were found to reduce the duration of immobility in the forced swimming test, a common behavioral test for screening antidepressant activity.

| Compound | LD50 (mg/kg, i.p.) | Antidepressant-like Effect |

| PC4 | 1125.8 | Reduced immobility in forced swimming test |

| PC13 | 429.6 | Reduced immobility in forced swimming test |

This table summarizes the antidepressant-like effects of two pyridazine derivatives in mice.